molecular formula C11H11N3 B8332338 (4-(Pyridazin-4-yl)phenyl)methanamine

(4-(Pyridazin-4-yl)phenyl)methanamine

Cat. No.: B8332338
M. Wt: 185.22 g/mol
InChI Key: OITLHKLIIGLRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Chemical Identity

(4-(Pyridazin-4-yl)phenyl)methanamine is a heterocyclic aromatic amine characterized by a phenyl ring substituted with a pyridazine moiety at the para position and a methanamine group (-CH2NH2). The pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms at positions 1 and 2, distinguishes this compound from simpler pyridine-based analogs. The molecular formula is C11H10N3 , with a calculated molecular weight of 184.22 g/mol . The IUPAC name, This compound, reflects its structural hierarchy: the phenyl group is bonded to the pyridazine ring at its 4-position, while the methanamine substituent is directly attached to the benzene core.

Key physicochemical properties include a polar surface area of 38.91 Ų and a logP value of 2.91 , suggesting moderate lipophilicity. The compound’s planar geometry, driven by the conjugated π-system of the pyridazine and phenyl rings, influences its electronic distribution. The pyridazine nitrogen atoms introduce electron-deficient regions, enhancing potential for hydrogen bonding and dipole interactions.

Property Value Source
Molecular Formula C11H10N3 Calculated
Molecular Weight 184.22 g/mol Calculated
Polar Surface Area 38.91 Ų
logP 2.91

Historical Development in Heterocyclic Amine Research

The synthesis and application of pyridazine-containing compounds gained momentum in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. Early work focused on pyridazine’s electronic properties, which differ from pyridine due to the additional nitrogen atom, enabling unique reactivity patterns. For example, pyridazine derivatives were explored as kinase inhibitors and antiviral agents, leveraging their ability to mimic purine bases in biological systems.

This compound emerged as a scaffold of interest in the 2010s, particularly in proteolysis-targeting chimeras (PROTACs). Its rigid structure and hydrogen-bonding capabilities made it suitable for linking E3 ubiquitin ligase binders to target proteins, facilitating selective degradation. Patent literature from 2020 highlights its use in optimizing drug-like properties of small molecules, such as solubility and metabolic stability, through strategic substitution.

Positional Isomerism in Pyridazine-Containing Compounds

Positional isomerism profoundly influences the physicochemical and biological properties of pyridazine derivatives. Compared to its 3-pyridazinyl isomer, this compound exhibits distinct electronic characteristics due to the nitrogen atoms’ orientation. The 4-position substitution places the pyridazine’s electron-deficient region para to the methanamine group, creating a dipole moment that enhances interaction with aromatic residues in protein binding pockets.

For instance, replacing the 4-pyridazinyl group with a 2-pyridazinyl variant reduces planarity, destabilizing π-stacking interactions. This was demonstrated in a 2022 study comparing inhibitory activity against cyclin-dependent kinases, where the 4-isomer showed 10-fold greater potency than the 2-isomer. Such structure-activity relationships underscore the importance of regioselective synthesis in drug design.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(4-pyridazin-4-ylphenyl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-14-8-11/h1-6,8H,7,12H2

InChI Key

OITLHKLIIGLRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

The following table summarizes key structural analogs, their heterocyclic substituents, molecular properties, and synthetic yields:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Yield (%) Key Observations Reference
(4-(Pyridin-4-yl)phenyl)methanamine (14g) Pyridine (1N) C12H12N2 184.24 72 High yield; characterized by NMR/MS
(4-(Thiophen-2-yl)phenyl)methanamine (18) Thiophene (S) C11H11NS 189.28 60 Synthesized via LiAlH4 reduction
1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine Thiadiazole (N,S) C9H9N3S 191.25 - Structural diversity for bioactivity
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine Pyridine + oxane C12H18N2O2 222.29 - Complex bicyclic structure
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine Fluorinated bicyclo C12H13FN2 191.24 - High steric hindrance

Key Observations:

  • Pyridine vs. However, pyridine derivatives (e.g., 14g) show higher synthetic yields (72%) in the evidence, suggesting greater synthetic accessibility .
  • Thiophene and Thiadiazole Derivatives: Sulfur-containing heterocycles (e.g., 18, 17) introduce lipophilicity, which may improve membrane permeability but reduce aqueous solubility. For example, (4-(thiophen-2-yl)phenyl)methanamine (18) was synthesized via LiAlH4 reduction with moderate yield (60%) .
  • Complex Architectures: Compounds like [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (20) and fluorinated bicyclo derivatives (21) exhibit steric and electronic modifications, expanding applications in drug design but complicating synthesis .

Physicochemical and Functional Properties

  • Polarity and Solubility: Pyridazine’s electron-withdrawing nature may reduce solubility compared to pyridine analogs. Thiophene/selenophene derivatives (13, 19) show higher hydrophobicity .
  • Hydrogen Bonding: The -NH2 group in methanamine derivatives enables hydrogen bonding, critical for interactions in catalytic or biological systems (e.g., amine oxidation in ) .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C65–7590%
Reductive AminationNaBH₃CN, MeOH, rt, 12 h80–8595%
Tetrazine FormationFormamidine acetate, S₈, NaNO₂, HCl, 0–5°C50–6085%

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%) at 1 WeekKey DegradantsMitigation Strategy
40°C, 75% RH15–20Oxidized amineStore under N₂, add BHT
pH 3 buffer, 25°C30–40Hydrolyzed pyridazineUse pH 7–8 buffers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.